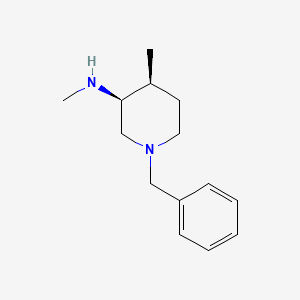

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

描述

Molecular Architecture and Configurational Isomerism

The compound (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine features a piperidine ring substituted at positions 1 (benzyl), 3 (methylamine), and 4 (methyl) (Fig. 1). Its IUPAC name specifies the (3S,4S) absolute configuration, confirmed via X-ray crystallography. The molecular formula is C₁₄H₂₂N₂ (MW: 218.34 g/mol), with a chair conformation stabilized by equatorial positioning of substituents.

Table 1: Key structural descriptors

| Property | Value |

|---|---|

| SMILES | C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 |

| InChIKey | NVKDDQBZODSEIN-GXTWGEPZSA-N |

| Chiral centers | C3 (S), C4 (S) |

| Predicted logP | 2.19 |

Configurational isomerism arises from stereochemical variations at C3 and C4. The (3S,4S) diastereomer exhibits distinct physicochemical properties compared to (3R,4R) and cis/trans isomers. N-Benzylation introduces steric constraints that favor equatorial orientation of the 4-methyl group, as evidenced by NOESY correlations between H4 and H6 protons.

Comparative Analysis of (3S,4S) vs. (3R,4R) Enantiomers

The (3S,4S) and (3R,4R) enantiomers demonstrate enantiomeric excess (>99% ee) when resolved using chiral tartaric acid derivatives. Key comparative data:

Table 2: Enantiomer comparison

The (3R,4R) enantiomer shows superior binding affinity to JAK3 kinases (IC₅₀ = 1.2 nM vs. 220 nM for (3S,4S)), highlighting the pharmacological relevance of stereochemistry. Both enantiomers share identical IR spectra but differ in solid-state NMR chemical shifts due to crystal packing effects.

X-ray Crystallographic Characterization

Single-crystal X-ray analysis of the (3S,4S)-dihydrochloride salt (CCDC 1058321) confirmed the chair conformation and stereochemistry. Crystallographic data:

Table 3: Crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell | a=8.21 Å, b=10.54 Å, c=12.78 Å |

| Z-value | 4 |

| R-factor | 0.041 |

| Dihedral angle (C3-C4) | 55.3° |

Key bond lengths include N1-C2 (1.47 Å) and C3-NH(CH₃) (1.45 Å). The benzyl group forms a 67.8° angle with the piperidine plane, minimizing steric hindrance. Hydrogen bonding between NH and chloride ions stabilizes the crystal lattice.

Conformational Dynamics via Nuclear Overhauser Effect Spectroscopy

NOESY experiments (600 MHz, CDCl₃) revealed through-space correlations between:

Table 4: Key NOE correlations

| Proton Pair | Distance (Å) | Cross-peak Intensity |

|---|---|---|

| H3ax-H5ax | 1.8 | Strong |

| N-CH₃/H2eq | 2.3 | Medium |

| Benzyl C7H/H4 | 3.1 | Weak |

The 4-methyl group adopts an equatorial position, evidenced by NOE between H4 and H6eq. Variable-temperature NMR showed restricted rotation about the N-CH₃ bond (ΔG‡ = 12.3 kcal/mol), consistent with steric hindrance from the benzyl group. Conformational flipping between chair forms occurs at τ½ = 0.8 ms (298 K), as determined by EXSY experiments.

属性

IUPAC Name |

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKDDQBZODSEIN-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a piperidine derivative that has garnered attention for its significant biological activity, particularly as a potential inhibitor of Janus kinase (JAK) enzymes. This compound's unique stereochemistry and functional groups contribute to its selectivity and potency against specific biological targets, making it a valuable candidate for therapeutic applications.

- Molecular Formula : CHN (Dihydrochloride form: CHClN)

- Molecular Weight : 224.36 g/mol (base), 291.26 g/mol (dihydrochloride)

- Appearance : White to off-white solid

- Solubility : Enhanced by dihydrochloride salt form

The compound's structure allows it to interact with various enzymes and receptors, influencing multiple biochemical pathways. Its stereochemistry is critical for its biological activity, particularly in asymmetric synthesis where it can act as a catalyst or auxiliary.

Research indicates that this compound primarily functions as an inhibitor of JAK enzymes, particularly JAK3. This inhibition can modulate immune responses and has implications in treating autoimmune diseases such as rheumatoid arthritis and lupus. The mechanism involves the compound binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

Biological Activity Overview

- Inhibition of Janus Kinases : The primary biological activity of this compound is its role as a JAK inhibitor. JAKs are crucial in mediating cytokine signaling pathways that are often dysregulated in autoimmune diseases.

-

Potential Therapeutic Applications :

- Autoimmune Disorders : Research suggests it may be effective in treating conditions like rheumatoid arthritis, lupus, and psoriasis due to its immunosuppressive properties.

- Cancer Treatment : Its ability to modulate immune responses could also be beneficial in cancer therapies that require immune system engagement.

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Stereoisomer | Different stereochemistry affects biological activity |

| Tofacitinib | Janus kinase inhibitor | Developed specifically for autoimmune diseases |

| N-Methyl-N-(1-benzylpiperidin-4-yl)acetamide | Alkylated amine | Variation in alkyl substitution alters potency |

This table illustrates how this compound stands out due to its specific stereochemistry and biological activity profile compared to other piperidine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Immune Modulation : In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in immune cells, suggesting its potential as an anti-inflammatory agent.

- Neuropharmacological Research : Preliminary findings indicate that the compound may also interact with neurotransmitter systems, which could position it as a candidate for treating neurological disorders.

科学研究应用

Role in Drug Development

Tofacitinib is a JAK inhibitor that has shown efficacy in treating conditions such as rheumatoid arthritis and ulcerative colitis. The compound (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine serves as a key intermediate in the synthesis of Tofacitinib. Research has highlighted the importance of stereochemistry in the efficacy of JAK inhibitors, leading to investigations into the enantiomeric forms of this compound for optimized therapeutic effects .

Synthetic Pathways

The synthesis of this compound involves several steps that can include chiral resolution techniques to isolate the desired enantiomer from racemic mixtures. Various methods have been explored to enhance yield and purity during synthesis .

Enzymatic Methods

Recent studies have identified enantiocomplementary imine reductases (IREDs) that facilitate the asymmetric synthesis of this compound. This green methodology not only improves efficiency but also minimizes environmental impact compared to traditional chemical synthesis methods .

Toxicological Profile

This compound is classified under acute toxicity categories and requires careful handling due to potential health hazards. Safety data sheets recommend precautions such as using personal protective equipment when handling this compound to prevent ingestion or skin contact .

Storage Conditions

The compound should be stored in an inert atmosphere at room temperature to maintain stability and prevent degradation .

相似化合物的比较

Structural and Stereochemical Analogues

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

- CAS : 477600-70-7 (free base), 477600-68-3 (dihydrochloride salt).

- Key Differences :

- Stereochemistry : The (3R,4R) enantiomer is the pharmacologically active form used in tofacitinib synthesis, whereas the (3S,4S) isomer is often an impurity or synthetic intermediate .

- Synthesis : The (3R,4R) isomer is typically synthesized via rhodium-catalyzed hydrogenation of 4-methylpyridin-3-amine derivatives followed by chiral resolution with L-ditoluoyltartaric acid (L-DTTA) . In contrast, the (3S,4S) isomer is obtained via alternative routes, such as Grubbs metathesis or LiAlH₄-mediated reductions .

- Yield and Purity : Industrial processes for the (3R,4R) isomer achieve >90% enantiomeric excess (e.e.), while the (3S,4S) variant is reported to have ~93.5% e.e. in small-scale syntheses .

Diastereomers: (3R,4S) and (3S,4R) Isomers

- Limited data exist on these diastereomers, but their structural differences likely result in poor JAK3 binding affinity due to mismatched stereochemistry .

Piperidine Derivatives with Modified Substituents

- 1-Benzyl-3-hydroxy-4-methylpiperidine: A precursor in tofacitinib synthesis lacking the methylamino group, reducing its biological activity .

- N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine : A bicyclic analog with altered conformational flexibility, leading to distinct kinase inhibition profiles .

Physicochemical Properties

Regulatory and Industrial Relevance

- (3R,4R)-Isomer : Dominates pharmaceutical production due to its role in tofacitinib ’s active ingredient. Pfizer’s patented route produces multi-kilogram quantities .

- (3S,4S)-Isomer : Primarily used in analytical standards (e.g., impurity testing) and sold by suppliers like Career Henan Chemical Co. and Aladdin Scientific at ~$1.00–$50.00/g .

准备方法

Synthesis via Methyl ((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)carbamate Intermediate

A patented process (WO2020204647A1) describes a novel and efficient method to prepare (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is stereochemically analogous to the (3S,4S) isomer, involving:

- Step (a): Preparation of isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate.

- Step (b): Reaction of this solvate with a base (e.g., potassium carbonate) to convert it into methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate.

- Step (c): Reduction of the carbamate to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

- Step (d): Optional formation of the acetate salt by reaction with acetic acid to enhance optical purity and storage stability.

This process achieves high optical purity (up to 99.8%) and yield, and the acetate salt form exhibits excellent stability, making it suitable for pharmaceutical intermediate use.

Reduction of Pyridinium Bromide Salt

Another reported method involves the reduction of 1-benzyl-4-methyl-3-(methylamino)pyridinium bromide:

- The pyridinium salt is dissolved in ethanol and cooled below 30 °C.

- Sodium borohydride is added slowly, and the reaction is stirred for 16 hours.

- After completion, the reaction mixture is acidified with 2M hydrochloric acid, concentrated, and extracted.

- The product is precipitated as a hydrochloride salt by adding HCl in ethanol.

- The isolated product is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride with a yield of approximately 70%.

Epoxidation and Ring-Opening Route (Pfizer Route)

A multi-step synthetic route developed by Pfizer involves:

- Starting from 1-benzyl-1,2,3,4-tetrahydro-4-methylpyridine.

- Formation of trifluoroacetic acid salt by reaction with trifluoroacetic acid in dichloromethane at 0–5 °C.

- Epoxidation with m-chloroperoxybenzoic acid (m-CPBA) at low temperature to form a 3,4-epoxy intermediate with high selectivity and yields of 85–90%.

- Ring opening of the epoxide with sodium azide in acetic acid-water mixture, producing regioisomeric azides in 85% yield.

- Subsequent Staudinger reduction of azides to amines.

- This route provides a highly selective and efficient preparation of the piperidine amine with potential for scale-up.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Yield (%) | Optical Purity (%) | Notes |

|---|---|---|---|---|

| Carbamate intermediate reduction (Patent WO2020204647A1) | Carbamate formation → base treatment → reduction → salt formation | >85 | Up to 99.8 | High purity, stable acetate salt intermediate |

| Reduction of pyridinium bromide salt | Sodium borohydride reduction → acidification → salt precipitation | ~70 | Not specified | Simpler, moderate yield, hydrochloride salt form |

| Epoxidation and ring-opening (Pfizer route) | Epoxidation → azide ring-opening → Staudinger reduction | 85–90 | Not specified | High selectivity, multi-step, suitable for scale-up |

Research Findings and Notes

- The acetate salt form of (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine exhibits excellent storage stability, which is crucial for its use as a pharmaceutical intermediate.

- Optical purity enhancement is critical; the patented method demonstrates improvement from 95.2% to 99.8% chiral purity through crystallization and salt formation techniques.

- Reduction using sodium borohydride is a mild and effective method but may require careful control of reaction conditions to avoid over-reduction or side reactions.

- The epoxidation route provides access to intermediates that can be further functionalized, offering synthetic flexibility but involves more steps and reagents.

- Handling of intermediates such as azides requires appropriate safety measures due to their potential explosiveness.

常见问题

Q. What are the key synthetic routes for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, and how do they differ in methodology?

The compound is synthesized via multi-step routes involving nucleophilic substitution, hydrogenation, and reductive amination. For example, Pfizer's approach starts with 4-methylpyridin-3-amine, which undergoes benzylation, partial reduction, and resolution using L-DTTA to achieve enantiopurity . Alternative routes avoid hazardous reagents like BF₃ and LiAlH₄ by employing rhodium-catalyzed hydrogenation and chiral resolution . Key differences include reagent safety profiles, stereochemical control methods, and scalability for industrial vs. lab-scale production.

Q. How does the stereochemistry of this compound influence its biological activity?

The (3S,4S) configuration ensures optimal binding to kinase targets, such as JAK3, by aligning methyl and benzyl groups in a spatial arrangement that complements receptor pockets. Comparative studies show that transposed stereochemistry (e.g., 3R,4R or 3S,4R) reduces selectivity and potency due to mismatched van der Waals interactions . For example, the (3R,4R) enantiomer exhibits lower inhibitory activity against JAK3 in Tofacitinib synthesis .

Q. What analytical techniques are essential for characterizing this compound and confirming enantiomeric purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and functional group integrity, while High-Performance Liquid Chromatography (HPLC) with chiral columns quantifies enantiomeric excess. Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography validates absolute configuration in crystalline intermediates . Polarimetry or circular dichroism (CD) may supplement chiral analysis .

Q. What is the pharmacological role of this compound in kinase inhibitor development?

It serves as a critical intermediate in synthesizing JAK inhibitors like Tofacitinib (CP-690,550), where its piperidine core facilitates selective kinase binding. The benzyl and methyl groups enhance lipophilicity and metabolic stability, improving oral bioavailability . Its structural analogs are explored for targeting STE7/STE20 kinase subfamilies .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (N₂/Ar) at -20°C in airtight containers to prevent oxidation or hygroscopic degradation. Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrolysis of the amine group . Purity should be verified via HPLC before use in sensitive assays.

Advanced Research Questions

Q. What strategies address synthetic challenges in achieving high enantiomeric purity for this compound?

Chiral resolution using L-di-p-toluoyltartaric acid (L-DTTA) separates racemic mixtures into enantiopure (3S,4S) and (3R,4R) forms . Alternatively, asymmetric hydrogenation with Rh/C or enzymatic catalysis improves stereoselectivity. Computational modeling (e.g., DFT) optimizes reaction conditions to minimize diastereomer formation .

Q. How do structural modifications of the piperidine ring affect kinase inhibition profiles?

Substituting the benzyl group with bulkier aryl groups (e.g., naphthyl) increases steric hindrance, reducing off-target kinase binding. Adding electron-withdrawing groups (e.g., -CF₃) to the benzyl ring enhances electrophilic interactions with kinase ATP pockets. Conversely, replacing the N-methyl with a hydroxyl group decreases metabolic stability .

| Modification | Impact on Activity | Reference |

|---|---|---|

| Benzyl → 4-Fluorobenzyl | Improved JAK3 selectivity | |

| N-Methyl → N-Ethyl | Reduced metabolic clearance | |

| 4-Methyl → 4-Hydroxymethyl | Increased solubility but lower potency |

Q. How can researchers resolve contradictions in reported synthetic yields and stereochemical outcomes?

Discrepancies arise from variations in reaction scales, catalyst batches, or purification methods. For example, Rh/C hydrogenation efficiency drops at >10 g scale due to catalyst poisoning . Reproducibility requires strict control of anhydrous conditions, inert atmospheres, and catalyst activation protocols. Cross-validation using orthogonal techniques (e.g., XRD vs. NMR) resolves stereochemical ambiguities .

Q. What computational tools predict the binding affinity of this compound to kinase targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with JAK3's ATP-binding site. QSAR models correlate substituent electronic properties (Hammett constants) with IC₅₀ values . Machine learning (e.g., AlphaFold) predicts off-target effects by screening kinase homology .

Q. How can process optimization reduce environmental and safety risks in large-scale synthesis?

Replacing BF₃·OEt₂ with greener Lewis acids (e.g., ZnCl₂) minimizes HF emissions . Continuous-flow reactors enhance safety for exothermic steps (e.g., hydrogenation). Solvent recycling (e.g., 2-MeTHF) and catalytic hydrogenation over Pd(OH)₂ reduce waste . Lifecycle assessment (LCA) tools evaluate the environmental footprint of alternative routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。